

Spectroscopic Analysis of *sec*-Butyl Maleate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *sec*-Butyl maleate

Cat. No.: B15282594

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This guide provides a comprehensive overview of the expected spectroscopic data for ***sec*-butyl maleate**, catering to researchers, scientists, and professionals in drug development. Due to the limited availability of direct experimental spectra for ***sec*-butyl maleate**, this document presents predicted data based on the analysis of structurally analogous compounds. The methodologies for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also detailed.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for ***sec*-butyl maleate**. These predictions are derived from the known spectral characteristics of similar molecules, such as other maleate esters and compounds containing a *sec*-butyl group.

Table 1: Predicted ^1H NMR Data for ***sec*-Butyl Maleate** (in CDCl_3)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~6.2-6.3	d	1H	Olefinic H (cis)
~6.0-6.1	d	1H	Olefinic H (cis)
~4.9-5.1	m	1H	-OCH-
~1.6-1.8	m	2H	-CH ₂ -
~1.2-1.3	d	3H	-OCH-CH ₃
~0.9	t	3H	-CH ₂ -CH ₃
~9-12	br s	1H	-COOH

Table 2: Predicted ¹³C NMR Data for **sec-Butyl Maleate** (in CDCl₃)

Chemical Shift (δ) ppm	Assignment
~168-172	Ester C=O
~165-168	Acid C=O
~131-133	Olefinic CH
~129-131	Olefinic CH
~72-75	-OCH-
~28-30	-CH ₂ -
~18-20	-OCH-CH ₃
~9-11	-CH ₂ -CH ₃

Table 3: Predicted IR Absorption Data for **sec-Butyl Maleate**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2500-3300	Broad	O-H stretch (Carboxylic Acid)
~2970, 2940, 2880	Medium-Strong	C-H stretch (Aliphatic)
~1720-1740	Strong	C=O stretch (Ester)
~1690-1710	Strong	C=O stretch (Carboxylic Acid)
~1630-1650	Medium	C=C stretch (Olefinic)
~1300-1000	Strong	C-O stretch

Table 4: Predicted Mass Spectrometry Fragmentation for **sec-Butyl Maleate**

m/z	Interpretation
172	Molecular Ion [M] ⁺
117	[M - C ₄ H ₉] ⁺ (Loss of sec-butyl group)
99	[M - OC ₄ H ₉] ⁺
57	[C ₄ H ₉] ⁺ (sec-Butyl cation)

Experimental Protocols

The following are generalized experimental protocols for obtaining spectroscopic data for a liquid sample like **sec-butyl maleate**.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** A sample of approximately 5-20 mg for ¹H NMR and 20-50 mg for ¹³C NMR is accurately weighed and dissolved in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial.[1] The solution is then transferred to a 5 mm NMR tube, ensuring the liquid level is between 4.0 and 5.0 cm from the bottom.[1] The tube is capped securely.
- **Data Acquisition:** The NMR tube is placed in a spinner and inserted into the spectrometer.[2] The experiment begins with locking the spectrometer onto the deuterium signal of the

solvent to stabilize the magnetic field.[1] Shimming is then performed to optimize the homogeneity of the magnetic field and improve spectral resolution.[1] The probe is tuned to the specific nucleus being observed (^1H or ^{13}C).[1] Finally, the appropriate pulse sequence and acquisition parameters (e.g., number of scans, spectral width, relaxation delay) are set, and the data is collected.[1]

2. Infrared (IR) Spectroscopy

- **Sample Preparation and Analysis (ATR-FTIR):** The Attenuated Total Reflectance (ATR) crystal (e.g., diamond) is first cleaned with a suitable solvent like isopropanol or ethanol and a background spectrum is collected.[3] A small drop of the liquid **sec-butyl maleate** is then placed directly onto the clean, dry ATR crystal.[4][5] For optimal contact, a pressure arm may be applied.
- **Data Acquisition:** The IR spectrum is recorded by passing an infrared beam through the ATR crystal, where it reflects and interacts with the sample.[6] The resulting spectrum, typically plotted as transmittance or absorbance versus wavenumber, is then processed. After the measurement, the sample is wiped from the crystal, which is cleaned again with a solvent.[3]

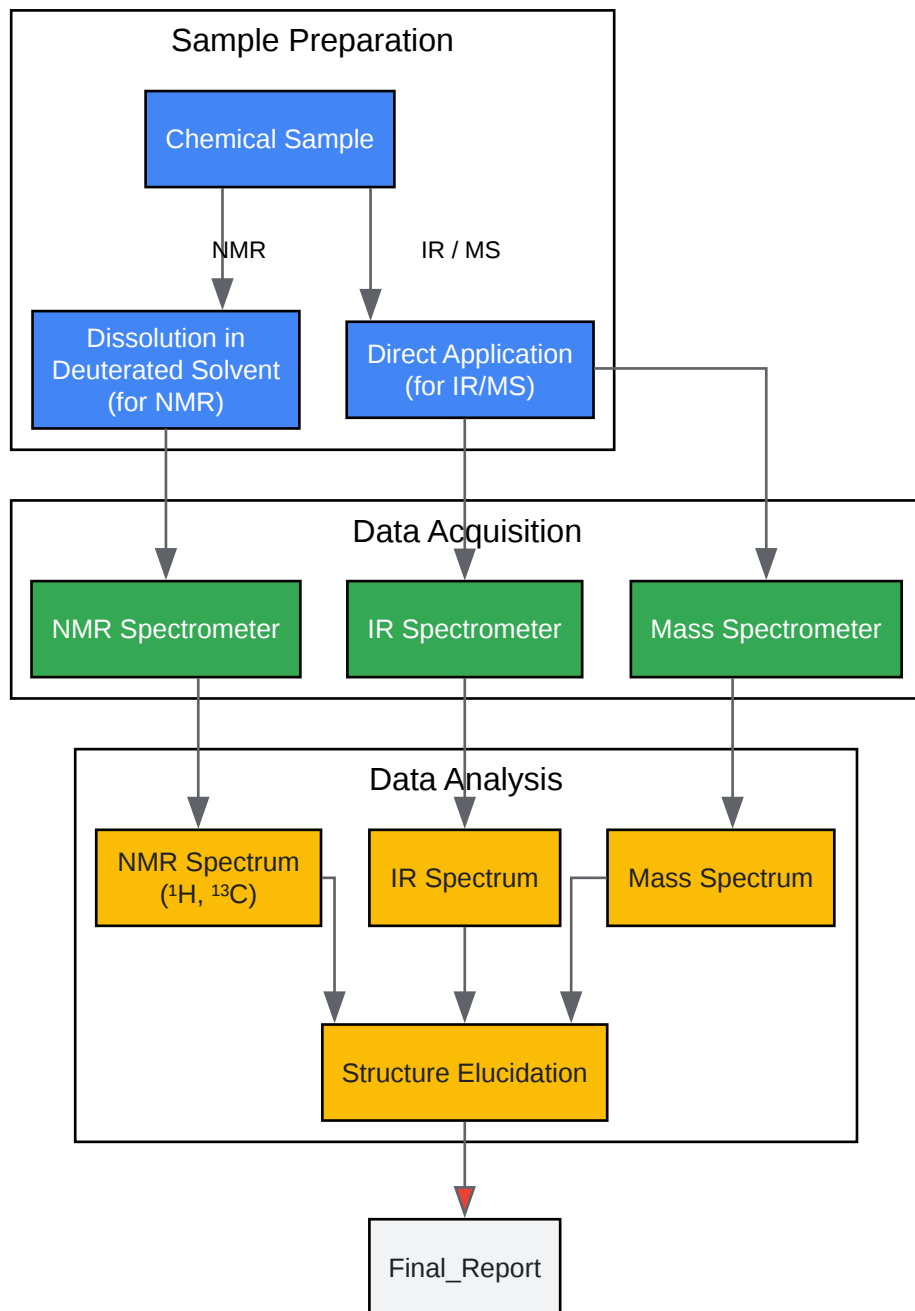
3. Mass Spectrometry (MS)

- **Sample Introduction and Ionization (Electron Ionization - EI):** A small amount of the volatile liquid sample is introduced into the mass spectrometer, where it is vaporized. The gaseous molecules are then bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[7][8][9][10]
- **Mass Analysis and Detection:** The resulting positively charged fragments are accelerated into a mass analyzer. The analyzer separates the ions based on their mass-to-charge (m/z) ratio. A detector then records the abundance of each ion, generating a mass spectrum which is a plot of relative intensity versus m/z . [8]

Visualization of Spectroscopic Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical sample.

General Workflow for Spectroscopic Analysis



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A generalized workflow for spectroscopic analysis.

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